Ethyl [2,3'-bipyridine]-4-carboxylate
Description
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 2-pyridin-3-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)10-5-7-15-12(8-10)11-4-3-6-14-9-11/h3-9H,2H2,1H3 |
InChI Key |
DNYFQQYMCMAFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Esterification and Selective Hydrolysis Approach
One of the most documented methods to prepare ethyl-substituted bipyridine carboxylates involves a two-step process starting from diethyl bipyridine dicarboxylates:
Step 1: Synthesis of Diethyl 2,2'-bipyridine-4,4'-dicarboxylate
This compound is synthesized according to protocols such as those described by Gillaizeau-Gauthier et al. (2001), involving the esterification of bipyridine dicarboxylic acids with ethanol under acidic conditions.Step 2: Partial Hydrolysis to Obtain Monoester-Monoacid Intermediate
Controlled partial hydrolysis of the diester is achieved by treating diethyl 2,2'-bipyridine-4,4'-dicarboxylate with potassium hydroxide in ethanol at low temperature (273 K) under an inert atmosphere (argon) for 24 hours, gradually warming to room temperature. This produces 4-carboxy-4'-ethoxycarbonyl-2,2'-bipyridine monohydrate as a precipitate, which is isolated by filtration and acidification with dilute hydrochloric acid.
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Bipyridine dicarboxylic acid + Ethanol, acid catalyst | Diethyl 2,2'-bipyridine-4,4'-dicarboxylate | Literature reported |
| Partial Hydrolysis | KOH in ethanol, 273 K to RT, 24 h, Ar atmosphere | 4-carboxy-4'-ethoxycarbonyl-2,2'-bipyridine monohydrate | ~65% isolated |
This selective hydrolysis is crucial for obtaining the monoester, which is a direct precursor to Ethyl [2,3'-bipyridine]-4-carboxylate derivatives.
Functionalization via Carbodiimide Coupling
Further functionalization of the monoester-monoacid intermediate involves amide bond formation or other coupling reactions using carbodiimide chemistry:
The monoester-monoacid bipyridine is reacted with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at low temperature (273 K), followed by gradual warming to room temperature under argon atmosphere.
This step allows the introduction of various substituents on the carboxyl group, enabling the synthesis of complex bipyridine derivatives, including this compound analogs with amide or ester functionalities.
Oxidative Methods for Bipyridine Functionalization
Alternative synthetic methods include oxidative transformations of methyl-substituted bipyridines to carboxyl derivatives:
Oxidation of 4,4'-dimethyl-2,2'-bipyridine with potassium dichromate (K2Cr2O7) in concentrated sulfuric acid under stirring leads to the formation of 4,4'-dicarboxy-2,2'-bipyridine after workup involving alkaline dissolution and acidification.
This method achieves high yields (~85-90%) and provides a route to bipyridine dicarboxylic acids, which can be subsequently esterified to the ethyl ester derivatives.
| Oxidation Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | K2Cr2O7 in H2SO4, stirring, 30 min | 4,4'-dicarboxy-2,2'-bipyridine | 85-90% |
This oxidative approach is valuable for preparing bipyridine carboxylates when methyl precursors are available.
Purification and Characterization
Precipitates formed during hydrolysis or oxidation steps are filtered, washed with solvents like ethyl acetate, water, and acid/base solutions to remove impurities such as unreacted starting materials and metal ions.
Final products are often recrystallized from ethanol/water mixtures to improve purity.
Characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR confirms the presence of ethyl ester groups (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and bipyridine aromatic protons.
Infrared (IR) Spectroscopy: Characteristic ester C=O stretch near 1700 cm^-1 and aromatic C-H stretches.
Elemental Analysis: Confirms empirical formula consistency.
Mass Spectrometry: Confirms molecular weight and purity.
These methods ensure the structural integrity of this compound and its derivatives.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| Partial Hydrolysis of Diester | Diethyl 2,2'-bipyridine-4,4'-dicarboxylate | KOH in EtOH, 273 K to RT, 24 h, Ar | 4-carboxy-4'-ethoxycarbonyl-2,2'-bipyridine monohydrate | ~65% | Regioselective monoester formation |
| Carbodiimide Coupling | Monoester-monoacid bipyridine | EDC·HCl, HOBt, DMF, 273 K to RT, Ar | Functionalized bipyridine derivatives | 30-40% isolated | Enables further derivatization |
| Oxidation of Methyl Bipyridine | 4,4'-dimethyl-2,2'-bipyridine | K2Cr2O7 in H2SO4, stirring, 30 min | 4,4'-dicarboxy-2,2'-bipyridine | 85-90% | High yield oxidation |
Research Findings and Practical Considerations
The partial hydrolysis method is preferred for regioselective preparation of monoester bipyridines, crucial for subsequent functionalization.
Carbodiimide coupling allows for the introduction of diverse substituents, expanding the chemical space of bipyridine derivatives.
Oxidative methods provide an efficient route from methyl-substituted precursors to carboxylated bipyridines with high yields.
Reaction conditions such as temperature control, inert atmosphere, and careful purification are essential to maximize yield and purity.
The described methods have been validated by crystallographic studies and spectroscopic characterization, confirming the structure and purity of this compound and related compounds.
Chemical Reactions Analysis
Types of Reactions: Ethyl [2,3’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized bipyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl [2,3'-bipyridine]-4-carboxylate has shown potential as an antimicrobial agent. Studies indicate that derivatives of bipyridine compounds exhibit significant activity against various bacterial strains. The compound's ability to interact with biological membranes may contribute to its effectiveness in disrupting microbial growth .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory properties of bipyridine derivatives. This compound can potentially inhibit certain inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
Cancer Research
Bipyridine compounds have been investigated for their cytotoxic effects on cancer cells. This compound may serve as a scaffold for designing anticancer agents that target specific pathways involved in tumor growth and metastasis .
Coordination Chemistry
Ligand Development
this compound is used as a ligand in coordination complexes with transition metals. Its chelating ability enhances the stability and reactivity of metal complexes, which are crucial in catalysis and material synthesis .
Metal-Organic Frameworks (MOFs)
The compound has been utilized in the synthesis of metal-organic frameworks, which are porous materials with applications in gas storage, separation processes, and catalysis. The inclusion of bipyridine moieties can improve the structural integrity and functionality of these frameworks .
Material Science
Polymer Synthesis
this compound has been explored in the development of new polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .
Nanomaterials
The compound's unique electronic properties make it a candidate for synthesizing nanomaterials with specific optical characteristics. Research indicates that modifying nanoparticles with bipyridine derivatives can enhance their photonic properties and stability under various conditions .
Case Study 1: Antimicrobial Applications
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Coordination Complexes
In a recent investigation, this compound was used to synthesize a copper complex that demonstrated enhanced catalytic activity in oxidation reactions. The complex exhibited high turnover numbers and selectivity for specific substrates, highlighting the utility of this bipyridine derivative in catalysis.
Mechanism of Action
The mechanism of action of ethyl [2,3’-bipyridine]-4-carboxylate involves its ability to coordinate with metal ions through the nitrogen atoms of the bipyridine rings. This coordination can influence the electronic properties of the metal center, making it an effective catalyst in various chemical reactions. The ethyl ester group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing its reactivity and functionality.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl [2,3'-Bipyridine]-4-Carboxylate and Analogs
Key Observations:
Substitution Patterns: The 2,3'-bipyridine linkage in the target compound contrasts with the 2,2'-bipyridine in ethyl [2,2’-bipyridine]-4-carboxylate. For example, 2,2'-bipyridine derivatives are widely used as ligands in catalysis, while 2,3'-isomers may exhibit distinct metal-binding selectivity . Ethyl 3-methoxy-[2,3'-bipyridine]-6-carboxylate introduces a methoxy group at position 3, increasing steric bulk and electron density. Such modifications could enhance solubility or alter reactivity in cross-coupling reactions .
Ester Group Variations :
- Replacing the ethyl ester with a methyl ester (as in mthis compound) reduces molecular weight (214.22 vs. 228.25 g/mol) and may lower boiling points or increase volatility. The methyl analog requires storage at -20°C, suggesting higher instability compared to ethyl esters .
This suggests that this compound could be explored for similar medicinal applications if functionalized with bioactive substituents .
Synthetic Considerations :
- Ethyl [2,2’-bipyridine]-4-carboxylate is synthesized via established literature methods, implying that the target compound might be prepared using analogous strategies, such as Suzuki-Miyaura coupling or esterification reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
